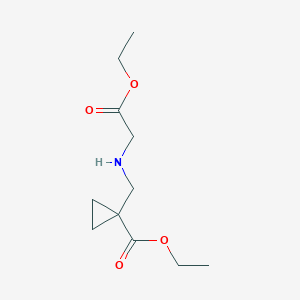
1-((2-乙氧基-2-氧代乙基氨基)甲基)环丙烷羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate is a synthetic organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol This compound is known for its unique cyclopropane ring structure, which imparts significant chemical stability and reactivity
科学研究应用
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, forming the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
作用机制
The mechanism of action of Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can be exploited in the design of enzyme inhibitors or other bioactive molecules. The ester and amide functionalities allow for further chemical modifications, making it a versatile building block in synthetic chemistry .
相似化合物的比较
Similar Compounds
Ethyl cyclopropanecarboxylate: Similar structure but lacks the ethoxy-oxoethylamino group.
Cyclopropanecarboxylic acid: The parent acid of the ester.
Ethyl 2-bromo-2-oxoacetate: A precursor in the synthesis of the compound.
Uniqueness
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with an ethoxy-oxoethylamino group, providing a balance of stability and reactivity that is valuable in synthetic applications .
属性
IUPAC Name |
ethyl 1-[[(2-ethoxy-2-oxoethyl)amino]methyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-15-9(13)7-12-8-11(5-6-11)10(14)16-4-2/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLYJGREPSFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1(CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2526492.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)
![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)
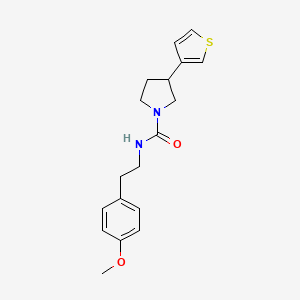
![2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide](/img/structure/B2526497.png)
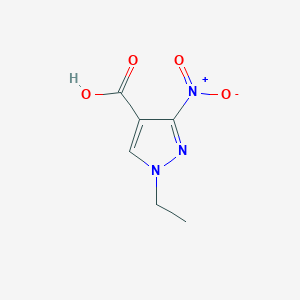

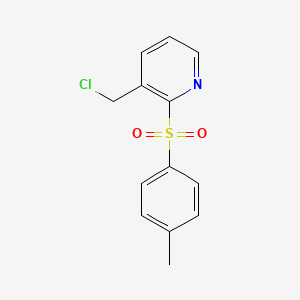
![[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2526504.png)
![3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid](/img/structure/B2526506.png)
![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
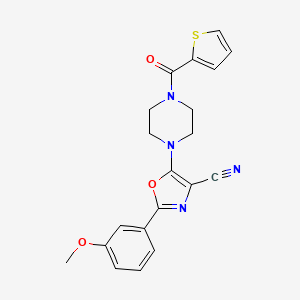
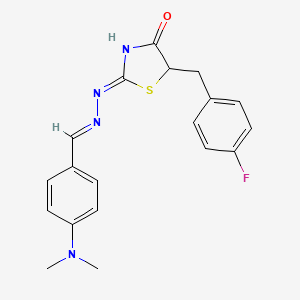
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
